1,6-Dihydroxynaphthalene

Catalog No.
S578199
CAS No.
575-44-0
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dihydroxynaphthalene

CAS Number

575-44-0

Product Name

1,6-Dihydroxynaphthalene

IUPAC Name

naphthalene-1,6-diol

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,11-12H

InChI Key

FZZQNEVOYIYFPF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)O

Synonyms

1,6-Naphthalenediol

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)O

The exact mass of the compound 1,6-Dihydroxynaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. It belongs to the ontological category of naphthalenediol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,6-Dihydroxynaphthalene (CAS 575-44-0) is an asymmetric, planar aromatic monomer highly valued in advanced materials science and chemical synthesis. Featuring a rigid naphthalene core with hydroxyl groups at the 1 and 6 positions, it provides a unique structural geometry that disrupts crystalline packing while maintaining high thermal stability . This delicate balance makes it a critical precursor for high-performance polymers, specialized liquid epoxy resins, and tunable optoelectronic materials, offering superior processability and solubility compared to its highly symmetrical isomers[1].

Generic substitution of 1,6-Dihydroxynaphthalene with symmetrical isomers like 1,5-Dihydroxynaphthalene or 2,6-Dihydroxynaphthalene fundamentally alters processing thermodynamics. Symmetrical isomers exhibit extreme crystallinity and high melting points (often exceeding 220 °C), rendering them insoluble in standard resin formulations and requiring excessive heat that can degrade co-monomers during melt-phase synthesis . Conversely, substituting with standard bisphenol-A (BPA) precursors to regain processability sacrifices the rigid planar structure, resulting in polymers with higher moisture absorption, lower glass transition temperatures (Tg), and unacceptable coefficients of thermal expansion (CTE) for advanced electronic packaging [1].

Precursor Thermal Processability and Solubility

The asymmetric placement of hydroxyl groups in 1,6-Dihydroxynaphthalene significantly disrupts intermolecular hydrogen bonding and crystal lattice packing compared to symmetrical isomers . This results in a melting point of 130–135 °C, which is drastically lower than that of 1,5-Dihydroxynaphthalene (259–261 °C) and 2,6-Dihydroxynaphthalene (218–224 °C) . This substantial reduction in melting point translates to vastly superior solubility in organic solvents and allows for melt-phase polymerizations at much lower thermal budgets.

Evidence DimensionPrecursor Melting Point
Target Compound Data130–135 °C
Comparator Or Baseline1,5-Dihydroxynaphthalene (259–261 °C)
Quantified Difference~125 °C lower melting point
ConditionsStandard atmospheric pressure (100 kPa)

A lower melting point prevents premature precipitation during resin synthesis and reduces the energy required for melt processing, safeguarding sensitive co-monomers.

Epoxy Resin Flowability vs. Thermal Resistance

When formulated into epoxy resins, 1,6-Dihydroxynaphthalene yields liquid or semi-solid prepolymers that maintain excellent flow characteristics for mold injection and fiber impregnation[1]. In contrast, epoxies derived from 2,6-Dihydroxynaphthalene are typically intractable solids due to their rigid symmetry. Compared to standard Bisphenol A (BPA) epoxies, the 1,6-naphthalene core provides a higher crosslinking density and a rigid planar structure, resulting in a higher cured glass transition temperature (Tg) and lower coefficient of thermal expansion (CTE) without sacrificing the necessary pre-cure flowability [2].

Evidence DimensionPre-cure state and post-cure thermal stability
Target Compound DataLiquid/semi-solid processability with high cured Tg
Comparator Or Baseline2,6-DHN epoxies (intractable solids) and BPA epoxies (lower Tg / higher CTE)
Quantified DifferenceCombines the flowability of BPA with the thermal stability of naphthalene-core resins
ConditionsPre-cure resin formulation and post-cure thermal analysis

Critical for aerospace composites and electronic packaging, where low viscosity is required for manufacturing but extreme heat resistance is required for the final product.

Isomer-Specific Optical Tuning in Carbon Dots

The specific structural geometry of dihydroxynaphthalene isomers directly dictates the surface states and electronic properties of resulting carbonized polymer dots (CDs). Under identical solvothermal synthesis conditions with l-methionine, 1,6-Dihydroxynaphthalene selectively yields green-emitting CDs [1]. In direct contrast, using 2,7-Dihydroxynaphthalene yields red-emitting CDs, and 1,7-Dihydroxynaphthalene yields blue-emitting CDs [1]. This demonstrates that the 1,6-substitution pattern provides a unique conjugated electronic environment that cannot be replicated by other isomers.

Evidence DimensionFluorescence Emission Peak
Target Compound DataGreen fluorescence emission
Comparator Or Baseline2,7-DHN (Red emission) and 1,7-DHN (Blue emission)
Quantified DifferenceDistinct chromatic shift based solely on the precursor isomer
ConditionsSolvothermal synthesis in ethanol with l-methionine at 180 °C for 12 hours

Enables precise optical tuning for multiplexed bioimaging or optoelectronic displays simply by selecting the correct precursor isomer.

High-Performance Electronic Packaging

Ideal for formulating liquid naphthalene-type epoxy resins used in semiconductor encapsulation and printed circuit boards, where low moisture absorption, low CTE, and high Tg are required alongside low-viscosity processability [1].

Asymmetric Polymer Synthesis

Used as a monomer in advanced polyesters and polyurethanes where the asymmetric 1,6-linkage disrupts polymer chain crystallinity, enhancing solubility and flexibility compared to rigid-rod polymers derived from symmetrical isomers [2].

Tunable Optoelectronic Materials

Utilized as a specific precursor for green-fluorescent carbonized polymer dots (CDs) in optoelectronics, bioimaging, and sensor applications requiring specific emission profiles [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

Melting Point

138.0 °C

UNII

34C30KW024

GHS Hazard Statements

Aggregated GHS information provided by 263 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 64 of 263 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 199 of 263 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

575-44-0

Wikipedia

1,6-naphthalenediol

General Manufacturing Information

1,6-Naphthalenediol: ACTIVE

Dates

Last modified: 08-15-2023

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